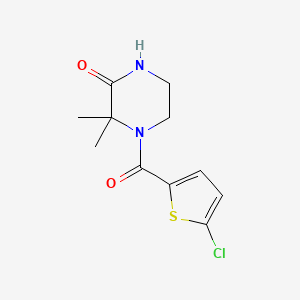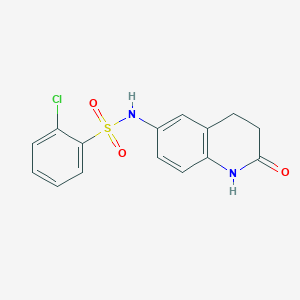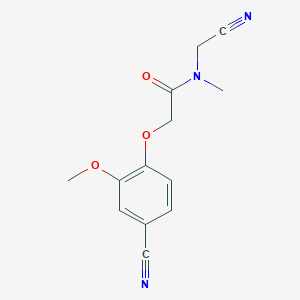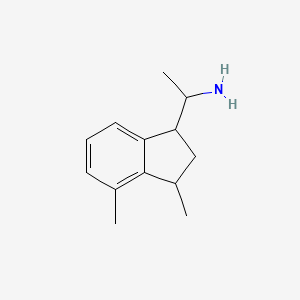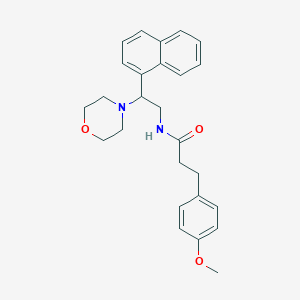
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MNPA is a propanamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide is not fully understood, but it is believed to act as a partial agonist of the mu-opioid receptor. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have a variety of biochemical and physiological effects. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have analgesic effects by activating the mu-opioid receptor. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide also has anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide. One direction is the development of new analgesic drugs based on the structure of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide. Another direction is the study of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide and its potential pharmacological properties.
Méthodes De Synthèse
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been synthesized through various methods, including the use of palladium-catalyzed Suzuki-Miyaura coupling reactions, and the use of Grignard reagents. In one study, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide was synthesized through the reaction of 3-(4-methoxyphenyl)propanoic acid with 2-(naphthalen-1-yl)ethylamine in the presence of N,N-dimethylformamide and N,N'-dicyclohexylcarbodiimide. The reaction mixture was then treated with morpholine to yield 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide in high yield and purity.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been studied for its potential pharmacological properties, including its ability to act as an analgesic, anti-inflammatory, and neuroprotective agent. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-30-22-12-9-20(10-13-22)11-14-26(29)27-19-25(28-15-17-31-18-16-28)24-8-4-6-21-5-2-3-7-23(21)24/h2-10,12-13,25H,11,14-19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKOYQGTVXKXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

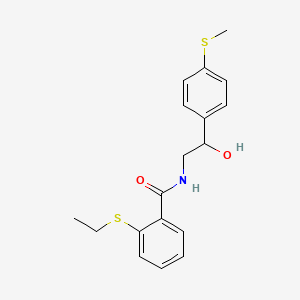
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)

![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
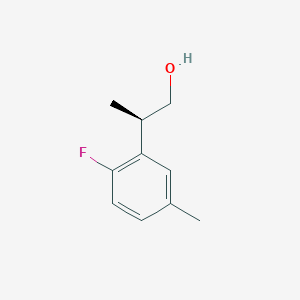
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2441974.png)
![3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2441975.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2441976.png)
